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  • Product: 2-(2-Bromophenyl)ethanimidamide hydrochloride
  • CAS: 127813-37-0

Core Science & Biosynthesis

Foundational

A Technical Guide to Determining the Aqueous and DMSO Solubility of 2-(2-Bromophenyl)ethanimidamide Hydrochloride for Drug Discovery Applications

Abstract Solubility is a critical physicochemical property that dictates the developability of a chemical entity into a therapeutic agent. Poor solubility can severely hamper biological assays, lead to unreliable structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical property that dictates the developability of a chemical entity into a therapeutic agent. Poor solubility can severely hamper biological assays, lead to unreliable structure-activity relationship (SAR) data, and ultimately cause clinical failure due to poor bioavailability.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(2-Bromophenyl)ethanimidamide hydrochloride, a representative small molecule, in two fundamental solvents: water (representing a physiological medium) and dimethyl sulfoxide (DMSO), the universal solvent for compound storage and screening. This document moves beyond a simple data sheet to provide detailed, field-proven experimental protocols, explain the causal reasoning behind methodological choices, and offer insights into the interpretation of solubility data within a drug discovery context.

Introduction: The Central Role of Solubility

2-(2-Bromophenyl)ethanimidamide hydrochloride is a specific chemical entity whose progression in any research and development pipeline—from initial hit identification to lead optimization—is fundamentally dependent on its solubility characteristics.[3][4] Understanding its behavior in both aqueous systems and DMSO is not merely a data collection exercise; it is a cornerstone of a robust drug discovery campaign.

  • Aqueous Solubility directly influences absorption, distribution, metabolism, and excretion (ADME) properties.[1] Low aqueous solubility can lead to dissolution rate-limited absorption, poor oral bioavailability, and challenges in developing intravenous formulations.[2][5]

  • DMSO Solubility is a practical necessity. DMSO is the solvent of choice for storing and handling compound libraries due to its exceptional ability to dissolve a wide range of organic molecules.[6][7] Ensuring a compound is fully solubilized in a DMSO stock solution is the first step to generating reliable data in virtually all high-throughput screening (HTS) and in vitro biological assays.[8]

This guide will delineate the critical distinction between thermodynamic and kinetic solubility and provide self-validating protocols for their determination.

Physicochemical Profile of 2-(2-Bromophenyl)ethanimidamide Hydrochloride

PropertyPredicted/Calculated ValueSource & Significance
Molecular Formula C₈H₉BrN₂ · HCl[11] Defines the elemental composition.
Molecular Weight 249.54 g/mol [11] Essential for converting between mass and molar concentrations.
Structure The amidine group is basic and will be protonated at physiological pH, enhancing aqueous solubility. The bromophenyl group is lipophilic, which will counteract this effect. The hydrochloride salt form is explicitly designed to improve aqueous solubility.
Predicted pKa ~10-11 (Amidinium ion)Prediction based on similar structures.[10][12] The high pKa indicates the compound will be positively charged in all relevant physiological pH ranges (1.2 to 7.4), a key factor favoring aqueous solubility.
Predicted XLogP3 ~1.5 - 2.0Prediction for the free base.[13][14] This moderate lipophilicity suggests a balance between solubility and permeability, but highlights the need for precise experimental measurement.

Note: Predicted values are estimates and should always be confirmed by experimental data. Discrepancies can exist between predicted and experimental results.[15]

Core Concepts: Thermodynamic vs. Kinetic Solubility

A frequent point of confusion in early-stage research is the distinction between thermodynamic and kinetic solubility. Understanding this difference is crucial for correct data interpretation.[16]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium.[16][17] This measurement is typically performed using the shake-flask method with the solid, crystalline material and requires a longer incubation time (e.g., 24-48 hours) to ensure equilibrium is reached.[3][18] It is the gold standard for formulation and late-stage development.[1]

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.[1][2] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[16] This method is fast, requires minimal compound, and is well-suited for high-throughput screening in early drug discovery.[3][19]

Caption: Conceptual workflow distinguishing thermodynamic from kinetic solubility.

Part 1: Determination of Aqueous Solubility

Given that 2-(2-Bromophenyl)ethanimidamide is a hydrochloride salt of a basic compound, its solubility is expected to be pH-dependent. Therefore, measurements should be conducted in buffers relevant to physiological conditions, such as pH 1.2 (stomach) and pH 7.4 (blood/intestine).[4]

Protocol 4.1: Shake-Flask Method for Thermodynamic Solubility

This protocol is the definitive method for determining equilibrium solubility and is based on widely accepted industry standards.[18][20]

Objective: To determine the maximum equilibrium concentration of the compound in a buffered aqueous solution.

Materials:

  • 2-(2-Bromophenyl)ethanimidamide hydrochloride (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycine-HCl buffer, pH 1.2

  • Analytical balance, vortex mixer, thermostatic shaker

  • 1.5 mL microcentrifuge tubes or glass vials

  • 0.22 µm syringe filters (e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess of solid compound (approx. 2-5 mg) to a vial containing a precisely known volume (e.g., 1 mL) of the desired aqueous buffer (pH 7.4 or 1.2). The presence of undissolved solid is essential to ensure equilibrium is reached with the solid phase.[20]

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to room temperature (25 °C) or physiological temperature (37 °C). Agitate for 24 to 48 hours. A 24-hour time point is common, but extending to 48 hours can confirm that equilibrium has been reached.[3][20]

  • Phase Separation: After incubation, allow the vials to stand for 1 hour to let undissolved solids settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the compound dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Analyze the filtered supernatant by a validated HPLC-UV method to determine the compound's concentration. LC-MS/MS can be used for compounds with poor UV absorbance.[3]

  • Validation: The final concentration determined by HPLC is the thermodynamic solubility. It is crucial to visually confirm that solid material was present in the vial at the end of the incubation period.

G A 1. Add Excess Solid Compound to Buffer B 2. Equilibrate on Shaker (24-48h, 25°C) A->B C 3. Settle & Filter Supernatant (0.22 µm filter) B->C D 4. Quantify Concentration via HPLC-UV C->D E Result: Thermodynamic Solubility (mg/mL or µM) D->E G A 1. Weigh Compound into Vial B 2. Add Precise Volume of DMSO A->B C 3. Dissolution Cascade: Vortex -> Sonicate -> Gentle Heat B->C D 4. Visual Inspection for Clarity C->D E 5. Incubate 24h & Re-inspect for Precipitation D->E F Result: Maximum Practical Solubility (mM) E->F

Sources

Exploratory

Molecular weight and formula of 2-(2-Bromophenyl)acetamidine HCl

An In-Depth Technical Guide to 2-(2-Bromophenyl)acetamidine Hydrochloride Abstract This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)acetamidine hydrochloride (HCl), a key synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromophenyl)acetamidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)acetamidine hydrochloride (HCl), a key synthetic intermediate for researchers and professionals in drug development and medicinal chemistry. The document details the compound's fundamental properties, including its molecular formula and weight, and offers an in-depth exploration of its synthesis via the Pinner reaction. Furthermore, it outlines robust analytical methodologies for its characterization and quality control, discusses its stability profile, and explores its applications as a versatile building block for nitrogen-containing heterocyclic compounds. This guide is intended to serve as an expert resource, combining theoretical principles with practical, field-proven protocols.

Compound Identification and Core Properties

2-(2-Bromophenyl)acetamidine hydrochloride is the salt form of the corresponding amidine base. The hydrochloride form enhances the compound's stability and handling characteristics, making it suitable for laboratory use. The presence of the 2-bromophenyl group provides a strategic site for further synthetic modifications, such as cross-coupling reactions, rendering it a valuable precursor in the synthesis of complex molecular architectures.

Identifier Value Reference
IUPAC Name 2-(2-bromophenyl)ethanimidamide;hydrochloride
CAS Number 127813-37-0[1]
Molecular Formula C₈H₉BrN₂ · HCl[1]
Molecular Weight 249.54 g/mol [1]
MDL Number MFCD11100131[1]

Synthesis and Mechanism

The most established and reliable method for synthesizing amidines from nitriles is the Pinner reaction. This two-step process is highly effective for preparing amidine hydrochlorides and requires anhydrous conditions to prevent hydrolysis of the intermediates.

The Pinner Reaction: A Mechanistic Overview

The synthesis proceeds through two distinct stages:

  • Formation of the Imido Ether Hydrochloride (Pinner Salt): The reaction is initiated by the nucleophilic attack of an alcohol on the protonated nitrile carbon. Anhydrous hydrogen chloride gas serves as both a catalyst and a reagent, protonating the nitrile nitrogen to activate the carbon toward nucleophilic attack. This step yields a stable crystalline intermediate known as a Pinner salt.

  • Ammonolysis of the Pinner Salt: The isolated imido ether hydrochloride is then treated with ammonia in an anhydrous solvent. The ammonia displaces the alkoxy group to form the final amidine hydrochloride, with ammonium chloride precipitating as a byproduct.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the Pinner reaction.[2] All glassware must be oven-dried, and all reagents and solvents must be anhydrous.

Step 1: Formation of 2-(2-Bromophenyl)acetimidate Hydrochloride

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube filled with calcium chloride.

  • In the flask, dissolve 2-(2-bromophenyl)acetonitrile (1.0 eq) in absolute ethanol (approx. 1.2 eq).

  • Cool the mixture to 0°C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Monitor the reaction progress by weight gain until approximately 1.1 equivalents of HCl have been absorbed.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours, or until a solid mass of the imido ether hydrochloride crystals has formed.

Step 2: Conversion to 2-(2-Bromophenyl)acetamidine HCl

  • Rapidly crush the solid Pinner salt cake in a dry mortar and return it to a clean, dry flask.

  • Prepare a saturated solution of anhydrous ammonia in absolute ethanol.

  • Slowly add the ethanolic ammonia solution to the crushed Pinner salt with stirring. An excess of ammonia is required to drive the reaction to completion.

  • Stir the resulting suspension at room temperature for 12-24 hours. During this time, the imido ether will dissolve, and ammonium chloride will precipitate.

  • Filter the reaction mixture by suction to remove the precipitated ammonium chloride.

  • Concentrate the filtrate under reduced pressure to induce crystallization of the 2-(2-Bromophenyl)acetamidine hydrochloride.

  • Collect the crystals by filtration, wash with a small amount of cold, absolute ethanol, and dry in a desiccator over sulfuric acid. The expected melting point for similar compounds like acetamidine hydrochloride is in the range of 164-166°C.[2]

G cluster_start Inputs cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_end Output Start_Nitrile 2-(2-Bromophenyl)acetonitrile Pinner_Reaction Reaction at 0°C (Formation of Imido Ether HCl) Start_Nitrile->Pinner_Reaction Start_Reagents Absolute Ethanol Anhydrous HCl Start_Reagents->Pinner_Reaction Crystallization1 Crystallization & Isolation of Pinner Salt Pinner_Reaction->Crystallization1 Ammonolysis Reaction with Ethanolic Ammonia Crystallization1->Ammonolysis Isolated Intermediate Filtration Filtration of NH4Cl Ammonolysis->Filtration Crystallization2 Concentration & Crystallization Filtration->Crystallization2 Filtrate Final_Product 2-(2-Bromophenyl)acetamidine HCl Crystallization2->Final_Product

Caption: Workflow for the synthesis of 2-(2-Bromophenyl)acetamidine HCl.

Physicochemical Properties and Stability

The properties of 2-(2-Bromophenyl)acetamidine HCl are largely dictated by its structure as an amidinium salt.

Property Description Rationale / Reference
Appearance Expected to be a white to off-white crystalline solid.Based on analogous compounds like acetamidine hydrochloride.[3]
Solubility Soluble in water and alcohols; sparingly soluble or insoluble in non-polar organic solvents like ether and acetone.General property of amidine hydrochlorides.[4]
Hygroscopicity Likely to be hygroscopic.A common characteristic of hydrochloride salts of polar molecules.[4]
Stability The hydrochloride salt is stable under anhydrous conditions. In aqueous solutions, it is susceptible to hydrolysis, which can yield 2-(2-bromophenyl)acetamide and ammonia. The rate of hydrolysis increases with temperature and pH.[4]

Storage: To ensure integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Analytical Characterization and Quality Control

In drug development, rigorous analytical characterization is mandatory to ensure the identity, purity, and potency of any synthetic intermediate.[5] A phase-appropriate validation of analytical methods is crucial as development progresses.[5]

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of pharmaceutical intermediates and identifying related substances.[6][7]

Exemplary HPLC Method Protocol:

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. (TFA acts as an ion-pairing agent to improve peak shape for the basic analyte).

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A time-based gradient from high aqueous (e.g., 95% A) to high organic (e.g., 95% B) content to elute the analyte and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[6]

Spectroscopic Identification
  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring, and broad signals for the exchangeable N-H protons of the amidinium group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to the protonated free base [M+H]⁺.

  • FTIR Spectroscopy: Key vibrational bands would include N-H stretching frequencies (around 3100-3400 cm⁻¹) and the C=N stretching of the amidinium group (around 1650-1690 cm⁻¹).

G cluster_workflow Analytical Characterization Workflow Sample Sample of 2-(2-Bromophenyl)acetamidine HCl HPLC HPLC-UV (Purity & Impurities) Sample->HPLC LCMS LC-MS (Molecular Weight Confirmation) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Analysis Data Integration & Analysis HPLC->Analysis LCMS->Analysis NMR->Analysis FTIR->Analysis Report Certificate of Analysis (Identity, Purity, Assay) Analysis->Report

Caption: A typical workflow for the analytical characterization of the compound.

Applications in Medicinal Chemistry and Drug Discovery

Amidines are highly valuable functional groups in medicinal chemistry due to their basicity and ability to participate in hydrogen bonding. They are key precursors for the synthesis of numerous nitrogen-containing heterocycles.[4]

  • Synthesis of Pyrimidines and Imidazoles: 2-(2-Bromophenyl)acetamidine HCl can react with β-dicarbonyl compounds to form substituted pyrimidines or with α-haloketones to yield imidazoles.[4] These heterocyclic cores are prevalent in a vast array of therapeutic agents.

  • Scaffold for Further Diversification: The 2-bromophenyl moiety serves as a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of compound libraries for screening and lead optimization.

  • Bioisostere and Pharmacophore Component: The amidine group can act as a bioisostere for other basic functional groups and is a key component in many pharmacophores designed to interact with biological targets such as enzymes and receptors.[3] The development of novel bioactive molecules often leverages such established building blocks.[8][9]

Safety and Handling

  • Hazards: Compounds containing bromo-aromatic and amine functionalities may be harmful if swallowed, inhaled, or in contact with skin. They can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Amerigo Scientific. 2-(2-Bromophenyl)ethanimidamide hydrochloride. Available from: [Link]

  • DrugFuture. Acetamidine Hydrochloride. Available from: [Link]

  • Wikipedia. Acetamidine hydrochloride. Available from: [Link]

  • Organic Syntheses. ACETAMIDINE HYDROCHLORIDE. Available from: [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide. Available from: [Link]

  • Sciencemadness Wiki. Acetamidine hydrochloride. Available from: [Link]

  • ResearchGate. Scheme 4. Reaction of compound 2 with acetamidine hydrochloride and.... Available from: [Link]

  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • Biologics Consulting. A Roadmap of Drug Development and Analytical Method Progression. Available from: [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]

  • Splendid Lab Pvt. Ltd. 2-(4-Bromophenyl)-acetamidine. Available from: [Link]

  • Google Patents. RU2394811C2 - Method of producing acetamidine hydrochloride.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • ResearchGate. Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: 2-(2-Bromophenyl)ethanimidamide Hydrochloride as a Versatile Precursor for Heterocyclic Synthesis

Introduction 2-(2-Bromophenyl)ethanimidamide hydrochloride is a bifunctional chemical building block of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring an ortho-brominat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Bromophenyl)ethanimidamide hydrochloride is a bifunctional chemical building block of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring an ortho-brominated phenyl ring and an ethanimidamide (acetamidine) moiety, offers a unique combination of reactive sites. The amidine group serves as a potent nucleophile and a source of two nitrogen atoms, while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions. This strategic arrangement makes it an exceptionally valuable precursor for the construction of fused N-heterocyclic scaffolds, most notably quinazolines, which are privileged structures in drug discovery.[1][2] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in synthetic workflows.

Compound Profile and Physicochemical Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 127813-37-0[3][4]
Molecular Formula C₈H₉BrN₂ · HCl[3][5]
Molecular Weight 249.54 g/mol [3][5]
Melting Point 100-102 °C[4]
Appearance Off-white to light beige solidN/A
Solubility Soluble in polar solvents like methanol, ethanol, and water.[6]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. 2-(2-Bromophenyl)ethanimidamide hydrochloride is classified as harmful and requires careful handling.

  • Hazard Identification : Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[5] It may also cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and government-approved safety glasses or goggles.[5][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[5]

  • Handling : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[5][7]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The compound is hygroscopic and should be protected from moisture.[7]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Core Application: Intramolecular Cyclization for Quinazoline Synthesis

The primary utility of 2-(2-Bromophenyl)ethanimidamide lies in its role as a precursor to 4-methylquinazolines and related derivatives. The synthetic strategy hinges on a cascade reaction involving an initial intermolecular coupling followed by an intramolecular cyclization.

Mechanistic Rationale

The key is the proximate positioning of the nucleophilic amidine and the electrophilic aryl bromide. A transition metal catalyst, typically copper or palladium, is used to facilitate an intramolecular C-N bond formation. This process, often an Ullmann-type coupling, forges the six-membered pyrimidine ring of the quinazoline core. The ethanimidamide provides the N1 and C2 atoms, with the methyl group appearing at the C4 position of the resulting quinazoline.

G cluster_start Reactants cluster_process Process cluster_outcome Key Transformation cluster_product Product start_node 2-(2-Bromophenyl)ethanimidamide (Building Block) process_node Transition Metal Catalysis (e.g., Cu(I) or Pd(0)) + Base start_node->process_node Reaction Conditions outcome_node Intramolecular C-N Bond Formation process_node->outcome_node Facilitates product_node 4-Methylquinazoline (Heterocyclic Core) outcome_node->product_node Yields

Caption: Synthetic utility of the building block.

Protocol: Copper-Catalyzed Synthesis of 4-Methylquinazoline

This protocol describes a representative procedure for the synthesis of the parent 4-methylquinazoline via a copper-catalyzed intramolecular cyclization.

Reaction Scheme:


(Self-generated image, not from search results)

Materials & Reagents:

ReagentCAS No.AmountMolar Eq.
2-(2-Bromophenyl)ethanimidamide HCl127813-37-0250 mg1.0
Copper(I) Iodide (CuI)7681-65-419 mg0.1
Potassium Carbonate (K₂CO₃)584-08-7415 mg3.0
N,N-Dimethylformamide (DMF)68-12-25 mL-

Equipment:

  • 10 mL oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Magnetic stir plate with heating

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram:

G start Start reagents 1. Add Reagents to Schlenk Tube: - Building Block (250 mg) - CuI (19 mg) - K₂CO₃ (415 mg) start->reagents atmosphere 2. Seal, Evacuate, and Backfill with N₂ (3x) reagents->atmosphere solvent 3. Add Anhydrous DMF (5 mL) via Syringe atmosphere->solvent reaction 4. Heat at 120 °C with Vigorous Stirring for 12-18h solvent->reaction tlc 5. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) reaction->tlc cool 6. Cool to Room Temperature tlc->cool workup1 7. Quench with Water (15 mL) and Extract with EtOAc (3 x 15 mL) cool->workup1 workup2 8. Combine Organics, Wash with Brine, Dry (Na₂SO₄) workup1->workup2 concentrate 9. Filter and Concentrate under Reduced Pressure workup2->concentrate purify 10. Purify by Column Chromatography concentrate->purify end End Product: 4-Methylquinazoline purify->end

Caption: Step-by-step experimental workflow.

Detailed Procedure:

  • Reaction Setup : To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add 2-(2-Bromophenyl)ethanimidamide hydrochloride (250 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Causality Note: Anhydrous conditions are crucial as moisture can deactivate the catalyst and hydrolyze the amidine.[6] Potassium carbonate acts as the base to deprotonate the amidine hydrochloride salt, generating the free amidine necessary for cyclization.

  • Inert Atmosphere : Seal the tube with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction Execution : Place the sealed tube in a preheated oil bath or heating block at 120 °C and stir vigorously.

    • Causality Note: High temperature is required to overcome the activation energy for the C-N bond formation. DMF is an excellent high-boiling polar aprotic solvent for this type of transformation.[9]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Add deionized water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying : Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methylquinazoline.

  • Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Broader Synthetic Potential and Future Scope

While quinazoline synthesis is a primary application, the unique structure of 2-(2-Bromophenyl)ethanimidamide hydrochloride opens avenues for other synthetic explorations:

  • Palladium-Catalyzed Reactions : The aryl bromide can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) prior to or after cyclization, allowing for the introduction of diverse substituents on the benzene ring.

  • Medicinal Chemistry Scaffolding : The resulting quinazoline core can be further functionalized. Quinazoline derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties, making this building block highly relevant for drug development programs.[1][10][11]

  • Synthesis of Other Heterocycles : By reacting the amidine group with other bifunctional reagents, it may be possible to construct different heterocyclic systems, such as imidazoles or triazines, appended to the bromophenyl ring.[6][12]

By providing a reliable and versatile entry point to complex nitrogen-containing molecules, 2-(2-Bromophenyl)ethanimidamide hydrochloride stands as a powerful tool for chemical innovation.

References

  • Organic Chemistry Portal, Quinazoline Synthesis. [Link]

  • Amerigo Scientific, Product Page for 2-(2-Bromophenyl)ethanimidamide hydrochloride. [Link]

  • Babu, S. A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(11), 3247. [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Chemengineering, 6(6), 94. [Link]

  • Jiang, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines, 11(4), 349-357. [Link]

  • Scilit, Synthesis of quinazolinones and quinazolines. [Link]

  • Wikipedia, Acetamidine hydrochloride. [Link]

  • Tsotinis, A., et al. (2006). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry, 2(3), 229-251. [Link]

  • ChemIDplus, Acetamidine Hydrochloride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis of 2-(2-Bromophenyl)ethanimidamide during synthesis

Welcome to the technical support guide for the synthesis of 2-(2-Bromophenyl)ethanimidamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Bromophenyl)ethanimidamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis and handling of this valuable intermediate, with a primary focus on preventing its hydrolysis.

The inherent reactivity of the amidine functional group makes it susceptible to hydrolysis, which can significantly impact reaction yield and product purity. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during the synthesis and work-up of 2-(2-Bromophenyl)ethanimidamide.

Q1: My final product shows a significant amount of 2-(2-bromophenyl)acetamide as an impurity. What is the likely cause and how can I prevent this?

A1: The presence of 2-(2-bromophenyl)acetamide is the hallmark of amidine hydrolysis. The amidine functional group is susceptible to cleavage by water, a reaction catalyzed by both acidic and basic conditions. This hydrolysis can occur at several stages of your synthesis and work-up.

Root Causes & Preventative Measures:

  • Water in the Pinner Reaction: The most common synthetic route to your target compound is the Pinner reaction, which involves the acid-catalyzed reaction of 2-(2-bromophenyl)acetonitrile with an alcohol (e.g., ethanol) to form an intermediate imidate salt (Pinner salt), followed by ammonolysis.[1][2] The presence of even trace amounts of water during the first step can lead to the hydrolysis of the nitrile or the intermediate Pinner salt directly to the corresponding ester, which can then be converted to the amide during ammonolysis, or worse, hydrolyze the final amidine product.

    • Solution: Ensure all reagents and solvents (acetonitrile, alcohol, HCl source) are strictly anhydrous. Dry your glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis During Work-up: Aqueous work-up procedures are a major source of hydrolysis. The amidine, especially in its free base form, is unstable in water. Even as the hydrochloride salt, prolonged exposure to neutral or basic aqueous solutions can lead to significant degradation.

    • Solution: Minimize contact with water. If an aqueous wash is necessary to remove inorganic salts, use a saturated brine solution and perform the extraction quickly at low temperatures. Immediately dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • pH of the Reaction/Work-up: Both strong acids and strong bases catalyze the hydrolysis of amidines. During the Pinner reaction, the conditions are strongly acidic. In the subsequent ammonolysis and any basic washes during work-up, the conditions are basic.

    • Solution:

      • Acidic Stage: In the Pinner reaction, the system must be kept anhydrous to prevent the acid-catalyzed hydrolysis of the intermediate imidate.

      • Basic Stage: When converting the imidate to the amidine with ammonia, or during any basic wash, avoid using strong aqueous bases like NaOH or KOH. If a base is needed, a non-aqueous base or a milder aqueous base like sodium bicarbonate should be used cautiously and for a minimal amount of time. The product is most stable as a hydrochloride salt.

Q2: The yield of my Pinner reaction is consistently low, and I isolate a significant amount of starting nitrile. How can I improve the conversion?

A2: Low conversion in a Pinner reaction can often be attributed to insufficient acid catalysis or reaction time.

Troubleshooting Steps:

  • HCl Saturation: The reaction requires a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas.[2] If the alcohol/nitrile solution is not sufficiently saturated with HCl, the reaction will be slow or may not proceed to completion.

    • Solution: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0-5 °C). Monitor the reaction progress by a suitable analytical method (e.g., TLC or a small-scale work-up followed by HPLC or NMR).

  • Reaction Time and Temperature: The formation of the Pinner salt can be slow and is often carried out over several hours to days at low temperatures to prevent side reactions.[3]

    • Solution: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for an extended period (24-48 hours) after HCl saturation. Seeding with a crystal of the Pinner salt, if available, can sometimes facilitate precipitation and drive the reaction to completion.

Q3: How can I effectively monitor the progress of the reaction and the purity of my final product?

A3: A robust analytical method is crucial for troubleshooting and ensuring the quality of your 2-(2-Bromophenyl)ethanimidamide. High-Performance Liquid Chromatography (HPLC) is a highly effective technique.

Recommended HPLC Conditions:

Due to the polar and basic nature of the amidine, a standard C18 column may show poor retention and peak shape. A polar-endcapped C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often more suitable.

ParameterRecommendationRationale
Column Polar-endcapped C18, Phenyl-Hexyl, or HILICProvides better retention and peak shape for polar, basic compounds.[4]
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Acidic modifier protonates the amidine, improving retention and peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid/TFAOrganic solvent for gradient elution.
Gradient Start with a high percentage of aqueous phase (e.g., 95% A) and ramp to a higher organic percentage.To elute the polar amidine first, followed by less polar impurities.
Detection UV at ~220 nm or ~254 nmThe phenyl ring provides strong UV absorbance.

Expected Elution Order:

  • 2-(2-Bromophenyl)ethanimidamide (as protonated salt): Being the most polar and basic, it will likely elute earliest.

  • 2-(2-Bromophenyl)acetamide (hydrolysis product): Less polar than the amidine, it will have a longer retention time.

  • 2-(2-Bromophenyl)acetonitrile (starting material): Generally the least polar of the three, it will elute last.

Q4: What is the best way to purify and store 2-(2-Bromophenyl)ethanimidamide hydrochloride?

A4: The compound is best isolated and stored as its hydrochloride salt, which is significantly more stable than the free base.[5]

Purification Protocol:

  • Crystallization: The most effective method for purification is crystallization. After the ammonolysis step of the Pinner reaction and removal of the precipitated ammonium chloride, the filtrate can be concentrated under reduced pressure.[3]

  • Solvent System: A common solvent system for the crystallization of amidine hydrochlorides is an alcohol (like ethanol or isopropanol) with the addition of a less polar co-solvent (like diethyl ether or ethyl acetate) to induce precipitation.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Allow it to cool slowly to room temperature, then cool further in an ice bath. If crystals do not form, slowly add diethyl ether until turbidity is observed, then allow it to stand.

  • Drying: The purified crystals should be dried under vacuum in the presence of a desiccant (e.g., P₂O₅) to remove any residual solvent and moisture.

Storage:

Store the purified 2-(2-Bromophenyl)ethanimidamide hydrochloride in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator at low temperature (e.g., <4 °C). This minimizes exposure to atmospheric moisture and prevents hydrolysis over time.

Experimental Protocols & Diagrams

Protocol 1: Representative Synthesis via Pinner Reaction

This protocol is a generalized procedure based on the Pinner reaction for similar substrates.[3][6] Note: Optimization of temperature, reaction times, and reagent stoichiometry may be required for 2-(2-bromophenyl)acetonitrile.

Step 1: Formation of the Imidate (Pinner Salt)

  • Equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube filled with calcium chloride.

  • Under an inert atmosphere (N₂), add anhydrous ethanol (1.2 equivalents) to a solution of 2-(2-bromophenyl)acetonitrile (1.0 equivalent) in an anhydrous, non-polar solvent like diethyl ether or dichloromethane.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue bubbling until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Seal the flask and allow it to stand at 0-4 °C for 24-48 hours, or until precipitation is complete.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Filter the Pinner salt precipitate under a blanket of nitrogen and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Suspend the crystalline Pinner salt in anhydrous ethanol in a clean, dry flask at 0 °C.

  • Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in anhydrous ethanol.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Ammonium chloride will precipitate as a fine white solid.

  • Filter the reaction mixture to remove the ammonium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Bromophenyl)ethanimidamide hydrochloride.

  • Purify the crude product by recrystallization as described in Q4.

Diagrams
Hydrolysis Mechanism

The following diagram illustrates the acid and base-catalyzed hydrolysis pathways that convert the desired amidine product into the undesired amide byproduct.

Caption: Acid and base-catalyzed hydrolysis pathways of an amidine.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

Troubleshooting Start Low Yield of Amidine HCl Check_Hydrolysis Check for Hydrolysis Product Is 2-(2-bromophenyl)acetamide present in crude product (HPLC/NMR)? Start->Check_Hydrolysis Yes_Hydrolysis YES Check_Hydrolysis->Yes_Hydrolysis No_Hydrolysis NO Check_Hydrolysis->No_Hydrolysis Water_Source Source of Water Identified - Reagents/Solvents not anhydrous? - Aqueous work-up too long/basic? Yes_Hydrolysis->Water_Source Check_Conversion Check for Unreacted Starting Material Is 2-(2-bromophenyl)acetonitrile present (TLC/HPLC)? No_Hydrolysis->Check_Conversion Implement_Dry Implement Corrective Actions: - Use anhydrous reagents/solvents - Minimize aqueous contact - Perform work-up at low temp. Water_Source->Implement_Dry Yes_SM YES Check_Conversion->Yes_SM No_SM NO Check_Conversion->No_SM Pinner_Conditions Pinner Reaction Incomplete - Insufficient HCl saturation? - Reaction time too short? Yes_SM->Pinner_Conditions Other_Issues Consider other issues: - Mechanical loss during transfers - Inefficient crystallization No_SM->Other_Issues Optimize_Pinner Optimize Pinner Conditions: - Ensure complete HCl saturation - Increase reaction time at 0-4 °C Pinner_Conditions->Optimize_Pinner

Caption: Decision tree for troubleshooting low yield in amidine synthesis.

Reference Analytical Data

While specific data for 2-(2-Bromophenyl)ethanimidamide is not widely published, the following data for the closely related 2-(2-Bromophenyl)-N-(p-toluenesulfonyl)acetamidine can be used as a valuable reference point for spectroscopic analysis.[7] The key signals for the 2-bromophenyl and methylene groups should be in similar regions.

Data Type2-(2-Bromophenyl)-N-(p-toluenesulfonyl)acetamidine[7]Expected for 2-(2-Bromophenyl)ethanimidamide
¹H NMR (CDCl₃) δ 7.51 (d, 1H), 7.24-7.20 (m, 4H), 7.15-7.11 (m, 1H), 3.73 (s, 2H)Aromatic protons (7.1-7.6 ppm), Methylene protons (~3.7 ppm), Broad NH signals.
¹³C NMR (CDCl₃) δ 166.2 (C=N), 133.5, 133.1, 131.8, 129.6, 129.2, 128.0, 126.3, 125.0 (Aromatic C), 43.8 (CH₂)C=N carbon (~165-170 ppm), Aromatic carbons (125-135 ppm), CH₂ carbon (~40-45 ppm).
IR (NaCl, cm⁻¹) 3420, 3320 (N-H str.), 1633 (C=N str.)Similar N-H and C=N stretching frequencies are expected.

Disclaimer: This guide is intended for informational purposes by trained professionals. All laboratory work should be conducted with appropriate safety precautions.

References

  • Organic Syntheses Procedure. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... Retrieved from [Link]

  • Synthetic Utility of Ammonium Salts in the Cu-Catalyzed Three-Component Reaction as a Facile Coupling Partner. (n.d.). aws.amazon.com. Retrieved from [Link]

  • Pinner reaction. (2023, December 28). In Wikipedia. Retrieved from [Link]

  • Pinner Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acetamidine hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022, November 18). RSC Publishing. Retrieved from [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2022). MDPI. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (n.d.). American Chemical Society. Retrieved from [Link]

  • Acetamidine hydrochloride. (2023, December 28). Sciencemadness Wiki. Retrieved from [Link]

  • A Lewis acid-promoted Pinner reaction. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. (2023, November 25). PMC. Retrieved from [Link]

  • Acetamidine Hydrochloride. (n.d.). DrugFuture. Retrieved from [Link]

  • Acetamidine hydrochloride. (2023, May 22). In Wikipedia. Retrieved from [Link]

  • 2-(2-Bromophenyl)ethanimidamide hydrochloride. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Preparation method of 2-bromophenylhydrazine hydrochloride. (n.d.). Google Patents.
  • Simultaneous determination of antiepileptic drugs and their two active metabolites by HPLC. (2008). PubMed. Retrieved from [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023, March 16). MDPI. Retrieved from [Link]

  • Showing Compound 2-Phenylacetamide (FDB027865). (2011, September 21). FooDB. Retrieved from [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). Googleapis.com. Retrieved from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (n.d.). MDPI. Retrieved from [Link]

  • Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns. (2018, February 15). PubMed. Retrieved from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]

  • High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. (n.d.). PMC. Retrieved from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Eureka | Patsnap. Retrieved from [Link]

  • Stability of bicyclic guanidine superbases and their salts in water Gazagnaire, Eva. (2025, February 13). Helda - University of Helsinki. Retrieved from [Link]

  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. (n.d.). Google Patents.
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Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 2-(2-Bromophenyl)ethanimidamide Hydrochloride Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)ethanimidamide hydrochloride. This guide provides in-depth technical information, trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)ethanimidamide hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you design and execute robust pH stability studies for this compound. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reliability of your results.

Introduction: The Critical Role of pH in Amidine Stability

2-(2-Bromophenyl)ethanimidamide hydrochloride belongs to the amidine class of compounds. The amidine functional group is known to be susceptible to hydrolysis, a chemical breakdown process involving water. The rate of this hydrolysis is highly dependent on the pH of the solution, as both acidic and basic conditions can catalyze the degradation.[1] Therefore, identifying the optimal pH range is crucial for maintaining the chemical integrity of 2-(2-Bromophenyl)ethanimidamide hydrochloride in solution, which is a critical factor for its storage, formulation, and therapeutic efficacy.

The stability of amidine-containing compounds is influenced by their basicity, which is quantified by the pKa value. While the specific pKa for 2-(2-Bromophenyl)ethanimidamide has not been reported in the literature, we can estimate it to be in the range of 10-12, similar to that of benzamidine (pKa ≈ 11.6).[2][3] This high basicity means that at physiological pH, the amidine group will be predominantly protonated and positively charged. Understanding this ionization behavior is fundamental to predicting its stability profile across a range of pH values.

Troubleshooting Guide: Common Issues in pH Stability Studies

This section addresses specific problems you might encounter during your experiments with 2-(2-Bromophenyl)ethanimidamide hydrochloride and provides actionable solutions.

Question 1: I'm observing rapid degradation of my compound across all tested pH values. What could be the cause and how can I mitigate this?

Answer:

Rapid degradation can be alarming, but it provides valuable information about the compound's intrinsic stability. Here are the likely causes and troubleshooting steps:

  • Inappropriate Temperature: Elevated temperatures can significantly accelerate hydrolysis. Ensure your stability studies are conducted at your target temperature, and consider running a preliminary screen at a lower temperature to slow down the degradation and better resolve the pH-rate profile.

  • Buffer Catalysis: Certain buffer species, particularly phosphate, can actively participate in and catalyze the hydrolysis of susceptible functional groups.[4]

    • Solution: Test the stability in a variety of buffer systems at the same pH to identify any catalytic effects. Good alternatives to phosphate buffers include citrate, acetate, or MES, depending on the desired pH range.[2][5]

  • Presence of Metal Ions: Trace metal ion contamination in your buffers or glassware can sometimes catalyze degradation.

    • Solution: Use high-purity water and reagents for your buffer preparation. If metal ion catalysis is suspected, consider adding a chelating agent like EDTA to your solutions as a diagnostic tool.

Question 2: My HPLC chromatograms show peak splitting or tailing for the parent compound. How can I improve the peak shape?

Answer:

Poor peak shape in HPLC can compromise the accuracy of your quantification. Here are common causes and solutions when analyzing basic compounds like amidines:[6]

  • Secondary Interactions with Residual Silanols: The basic amidine group can interact with acidic residual silanol groups on the surface of C18 columns, leading to peak tailing.

    • Solution 1: Use a modern, end-capped HPLC column designed for the analysis of basic compounds.

    • Solution 2: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is fully protonated and less likely to interact with silanols.

    • Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Inappropriate Injection Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.[7]

Question 3: I'm struggling to separate the parent compound from its degradation products. What strategies can I use to improve the resolution?

Answer:

Achieving adequate separation is the core of a stability-indicating method.[1][8] Here are some method development strategies:

  • Optimize Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the retention times of ionizable compounds, including the parent amidine and its acidic degradation products. A systematic evaluation of pH is recommended.

  • Modify Organic Solvent Composition: If you are using a gradient of acetonitrile and water, try substituting methanol for acetonitrile or using a ternary mixture of solvents. This can alter the selectivity of the separation.

  • Change Column Chemistry: If resolution cannot be achieved on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.

  • Adjust Gradient Profile: A shallower gradient can often improve the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for 2-(2-Bromophenyl)ethanimidamide hydrochloride in aqueous solution?

A1: The primary degradation pathway for amidines in aqueous solution is hydrolysis.[4] For 2-(2-Bromophenyl)ethanimidamide, this is expected to occur in a stepwise manner:

  • Hydrolysis to the corresponding amide: The ethanimidamide group is first hydrolyzed to form 2-(2-Bromophenyl)acetamide.

  • Further hydrolysis to the carboxylic acid: The resulting amide can be further hydrolyzed, especially under more forcing conditions (e.g., strong acid or base and heat), to yield 2-(2-Bromophenyl)acetic acid and ammonia.[9][10]

The following diagram illustrates this proposed degradation pathway:

G cluster_0 Proposed Degradation Pathway Parent Amidine 2-(2-Bromophenyl)ethanimidamide Amide Degradant 2-(2-Bromophenyl)acetamide Parent Amidine->Amide Degradant  Hydrolysis (H₂O)   Acid Degradant 2-(2-Bromophenyl)acetic acid Amide Degradant->Acid Degradant  Further Hydrolysis (H₂O)  

Proposed hydrolytic degradation pathway.

Q2: How do I design a robust pH stability study for this compound?

A2: A well-designed pH stability study should be systematic and cover a wide range of pH values. Here is a recommended workflow:

  • Define pH Range: Test a broad pH range, for example, from pH 2 to pH 12, to get a complete picture of the stability profile.

  • Select Appropriate Buffers: Use a series of buffers with pKa values close to the desired pH to ensure adequate buffer capacity.[2][5] Common choices include:

    • pH 2-3: HCl or phosphate buffer

    • pH 4-5: Acetate buffer

    • pH 6-7: Phosphate buffer

    • pH 8-9: Borate or Tris buffer

    • pH 10-12: Carbonate-bicarbonate buffer or NaOH

  • Prepare Samples: Prepare solutions of 2-(2-Bromophenyl)ethanimidamide hydrochloride in each buffer at a known concentration. Include a control sample in purified water.

  • Incubate at Controlled Temperature: Store the samples at a constant, controlled temperature. It is advisable to protect the samples from light to avoid potential photodegradation.

  • Analyze at Timed Intervals: At predetermined time points, withdraw aliquots from each sample and analyze them using a validated stability-indicating HPLC method.

  • Quantify and Plot Data: Quantify the amount of the parent compound remaining at each time point for each pH. Plot the logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will give you the pH-rate profile, which will reveal the pH of maximum stability.

The following diagram outlines the experimental workflow:

G cluster_workflow pH Stability Study Workflow start Define pH Range & Select Buffers prep Prepare Solutions in Buffers start->prep incubate Incubate at Controlled Temperature prep->incubate analyze Analyze Aliquots by HPLC at Time Points incubate->analyze quantify Quantify Parent Compound & Degradants analyze->quantify plot Plot log(k) vs. pH to Determine pH-Rate Profile quantify->plot end_node Identify pH of Maximum Stability plot->end_node

Experimental workflow for pH stability testing.

Q3: What are the key parameters to monitor in a stability-indicating HPLC method?

A3: A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[11] The key validation parameters according to ICH guidelines include:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by showing that the peaks for the parent compound and its degradation products are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation: Hypothetical pH Stability Data

The following table presents a hypothetical example of stability data for 2-(2-Bromophenyl)ethanimidamide hydrochloride after incubation at 40°C for 7 days. This data illustrates how the stability of the compound might vary with pH.

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% RemainingPotential Degradants Observed
2.00.1 M HCl100.085.285.2%2-(2-Bromophenyl)acetamide
4.00.1 M Acetate100.095.895.8%Trace 2-(2-Bromophenyl)acetamide
6.00.1 M Phosphate100.098.198.1%Minimal degradation
8.00.1 M Phosphate100.092.592.5%2-(2-Bromophenyl)acetamide
10.00.1 M Borate100.070.370.3%2-(2-Bromophenyl)acetamide, 2-(2-Bromophenyl)acetic acid
12.00.1 M NaOH100.045.645.6%2-(2-Bromophenyl)acetamide, 2-(2-Bromophenyl)acetic acid

Note: This is hypothetical data for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of Buffers for pH Stability Studies
  • General Considerations: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents for all buffer preparations. Prepare all buffers fresh on the day of use.

  • 0.1 M HCl (pH ≈ 1-2): Dilute 8.3 mL of concentrated HCl to 1 L with high-purity water. Adjust pH with 1M NaOH or 1M HCl as needed.

  • 0.1 M Acetate Buffer (pH 4-5.5):

    • Solution A: 0.1 M Acetic Acid (5.7 mL glacial acetic acid in 1 L of water).

    • Solution B: 0.1 M Sodium Acetate (8.2 g of sodium acetate anhydrous in 1 L of water).

    • Mix appropriate volumes of Solution A and Solution B to achieve the desired pH. For example, for pH 4.6, mix equal volumes of A and B.

  • 0.1 M Phosphate Buffer (pH 6-8):

    • Solution A: 0.1 M Monobasic Sodium Phosphate (12.0 g of NaH₂PO₄·H₂O in 1 L of water).

    • Solution B: 0.1 M Dibasic Sodium Phosphate (14.2 g of Na₂HPO₄ in 1 L of water).

    • Mix appropriate volumes of Solution A and Solution B to achieve the desired pH.

  • 0.1 M Borate Buffer (pH 8-10):

    • Prepare a solution that is 0.1 M in boric acid (6.18 g/L) and 0.1 M in potassium chloride (7.46 g/L).

    • Adjust the pH to the desired value using 0.1 M NaOH.

  • 0.1 M NaOH (pH ≈ 12-13): Dissolve 4.0 g of NaOH in 1 L of high-purity water.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size (a column suitable for basic compounds is recommended).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

References

  • Pharma.Tips. (n.d.). Selecting Buffers for Formulations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Flinn, M. A., et al. (1999). Structure-Based Design of Novel Guanidine/Benzamidine Mimics as Potent, Orally Bioavailable Factor Xa Inhibitors. Journal of Medicinal Chemistry, 42(9), 1540-1556.
  • Chemsrc. (2025, August 25). 2-Bromophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzamidine. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Bolton, P. D., & Jackson, G. L. (1969). Hydrolysis of amides. III. Dilute acid hydrolysis of amides of the type R-CH2-CONH2. Australian Journal of Chemistry, 22(3), 527-540.
  • Smith, C. R., & Yates, K. (1971). This thesis presents rate data for the hydrolysis of o-, m- and p-substituted benzamides and phenylacetam ides. UWISpace. Retrieved from [Link]

  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST WebBook. Retrieved from [Link]

  • Li, H., et al. (2019). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 4(7), 12791-12796.
  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • PMC. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Scholars Middle East Publishers. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Darwish, I. A., et al. (2011). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 284-290.
  • SIELC. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, December 1). Computational Approaches to Predict pKa Values. Retrieved from [Link]

  • Vanovschi, V., et al. (2019). How to Predict the pKa of Any Compound in Any Solvent.
  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]

  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Amidine Hydrochlorides

Current Status: Operational Subject: Troubleshooting Degradation of Amidine Hydrochlorides in Solution Ticket Priority: High (Impacts Assay Validity & Drug Potency) Audience: Analytical Chemists, Formulation Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Degradation of Amidine Hydrochlorides in Solution Ticket Priority: High (Impacts Assay Validity & Drug Potency) Audience: Analytical Chemists, Formulation Scientists, Biochemists

Diagnostic Hub: What are you observing?

Use this decision matrix to identify the likely degradation pathway based on your experimental observations.

SymptomLikely IssueRoot CauseImmediate Action
New Peak (RP-HPLC) Hydrolysis (Amide formation)High pH (>7.0) or moisture ingress in solid state.Check buffer pH.[1][2] If >6.0, acidify.
Retention Time Shift Column Dewetting / IonizationAmidine protonation state change or phase collapse.Ensure mobile phase has organic floor (5%) or use aq-stable column.
Loss of Potency Hydrolysis or OxidationStorage at RT or exposure to light/air.Store at -20°C. Flush with Argon/Nitrogen.
Yellow Discoloration OxidationFormation of N-oxides or conjugated byproducts.Protect from light (Amber vials).[1] Add antioxidant.[1]
Precipitation Free Base FormationpH > pKa (approx 11-12) causes salt dissociation.Maintain acidic pH to keep salt form soluble.

Deep Dive: Degradation Mechanisms

Understanding the chemistry is the only way to prevent it. Amidine hydrochlorides (


) are generally stable in their solid salt form but face two primary enemies in solution: Hydrolysis  and Oxidation .
The Hydrolysis Pathway (The Primary Threat)

The amidine group is an analogue of a carboxylic acid derivative. In water, especially at neutral to alkaline pH, it undergoes hydrolysis to form an amide and ammonia .

  • The Driver: The reaction is pH-dependent. At low pH (< 5), the amidine exists as the resonance-stabilized amidinium ion, which is resistant to nucleophilic attack. As pH rises, the concentration of the neutral free base increases, or the hydroxide ion concentration increases, facilitating nucleophilic attack on the central carbon.

  • The Consequence: The resulting amide is usually inactive (in protease inhibition contexts) and neutral, altering chromatographic behavior.

The Oxidation Pathway

While less dominant than hydrolysis, amidines can oxidize to amidoximes (


) or other N-oxide species, particularly under light exposure or in the presence of trace metal ions.
Visualizing the Pathway

The following diagram illustrates the critical hydrolysis mechanism and the decision points for stability.

AmidineDegradation cluster_conditions Critical Control Points Amidinium Amidinium Cation (Stable Salt Form) R-C(=NH2+)NH2 FreeBase Free Base Amidine (Reactive Species) R-C(=NH)NH2 Amidinium->FreeBase Deprotonation (pH > 7) FreeBase->Amidinium Acidification (pH < 6) Tetrahedral Tetrahedral Intermediate [Unstable] FreeBase->Tetrahedral + H2O / OH- Amide Primary Amide (Degradant) R-C(=O)NH2 Tetrahedral->Amide - NH3 Ammonia Ammonia (NH3) Control1 Keep pH < 6.0 Control1->Amidinium Stabilizes Control2 Store Frozen

Figure 1: Mechanistic pathway of amidine hydrolysis. The transition from the stable amidinium cation to the reactive free base is the critical control point determined by solution pH.

Stabilization Protocols (The "Fix")

If you are experiencing degradation, implement these protocols immediately.

Protocol A: Buffer Selection & pH Control

Objective: Maintain the amidine in its protonated (resonance-stabilized) state.

  • Rule: The pKa of benzamidine is approximately 11.6 [1].[3] However, hydrolysis rates often accelerate well before the pKa is reached due to hydroxide catalysis.

  • Action: Buffer solutions to pH 4.0 – 6.0 .

  • Recommended Buffers: Acetate (pH 4-5) or Phosphate (pH 6). Avoid Carbonate or Tris buffers at high pH.

Protocol B: Temperature & Storage

Objective: Reduce kinetic energy available for hydrolysis and oxidation.

  • Rule: Hydrolysis rates follow the Arrhenius equation; a 10°C drop typically halves the degradation rate.

  • Action:

    • Solids: Store at 4°C or -20°C (desiccated).

    • Solutions: Prepare fresh. If storage is necessary, freeze at -20°C or -80°C. Do not store dilute solutions at room temperature for >24 hours.

Protocol C: Handling Oxidation-Sensitive Amidines

Objective: Prevent radical formation and N-oxidation.

  • Action:

    • Use degassed water for buffer preparation.

    • Use amber glassware to block UV light.[1]

    • (Optional) Add EDTA (1 mM) to chelate trace metals that catalyze oxidation.

Analytical Validation: Measuring Stability

You cannot fix what you cannot measure. Standard C18 methods often fail because amidines are highly polar/charged and elute in the void volume, while their amide degradants retain longer.

Recommended HPLC Method (Stability Indicating)
ParameterSettingRationale
Column C18 with Polar Endcapping (e.g., Aquasil, Polar-RP) or HILICStandard C18 may suffer from "dewetting" or poor retention of the charged amidine [2].
Mobile Phase A 0.1% TFA or 10-20 mM Phosphate Buffer (pH 3.0)Low pH ensures the amidine is fully protonated and suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 5% B to 60% B over 20 minsAmidine elutes early; Amide (neutral) elutes later (in RP mode).
Detection UV @ 230 nmAmidine

transition.

Troubleshooting the Chromatogram:

  • Scenario 1 (Standard C18): You see a peak at 2.0 min (Amidine) and a new peak at 8.0 min.

    • Diagnosis: The later peak is likely the Amide (neutral, more hydrophobic than the salt).

  • Scenario 2 (HILIC): You see a peak at 8.0 min (Amidine) and a new peak at 3.0 min.

    • Diagnosis: The earlier peak is the Amide (less polar than the salt).

Frequently Asked Questions (FAQs)

Q: Can I autoclave amidine solutions? A: No. Autoclaving involves high temperature (121°C) and steam, which will drive rapid hydrolysis of the amidine to the amide. Sterilize by filtration (0.22 µm PES or PVDF membrane).

Q: My benzamidine solution turned yellow. Is it still good? A: Discard it. Yellowing indicates oxidative degradation (likely formation of conjugated N-oxide species or aniline derivatives if the structure allows). The potency is compromised, and the impurities may interfere with biological assays (e.g., by quenching fluorescence or reacting with cysteine residues).

Q: Why does my amidine peak tail significantly on HPLC? A: This is "silanol sting." At pH > 4, residual silanols on the silica column surface are negatively charged (


). They attract the positively charged amidinium ion (

), causing secondary interactions and tailing.
  • Fix: Lower Mobile Phase pH to < 3.0 or add an ion-pairing agent (e.g., 0.1% TFA or Triethylamine) to mask silanols.

Q: Is the hydrochloride salt more stable than the free base? A: Yes, significantly. The hydrochloride salt locks the nitrogen in the protonated state (amidinium), which is resonance stabilized and less electrophilic. Always purchase and store the HCl salt, not the free base.

References

  • PubChem. (n.d.).[4] Benzamidine | C7H8N2 | CID 2332 - Physical Properties (pKa). National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Walter, T. H., Iraneta, P., & Capparella, M. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A, 1075(1-2), 177-183. Retrieved February 13, 2026, from [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.[5] Retrieved February 13, 2026, from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-(2-Bromophenyl)ethanimidamide Hydrochloride

Executive Summary Compound: 2-(2-Bromophenyl)ethanimidamide hydrochloride CAS Context: Amidine derivative of 2-bromophenylacetonitrile. Primary Application: Fragment-based drug discovery (serine protease inhibitors), het...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(2-Bromophenyl)ethanimidamide hydrochloride CAS Context: Amidine derivative of 2-bromophenylacetonitrile. Primary Application: Fragment-based drug discovery (serine protease inhibitors), heterocyclic synthesis intermediate. Analytical Challenge: Distinguishing the ortho-substitution pattern from para-isomers and managing proton exchange of the amidine functionality (


).

This guide provides a comparative analysis of spectral performance across different deuterated solvents and differentiates the target molecule from its structural isomers. It moves beyond standard data reporting to explain the causality of signal shifts and splitting patterns.

Part 1: Structural Analysis & Theoretical Framework

To accurately interpret the spectrum, we must first define the magnetic environment of the protons. The molecule consists of three distinct domains:

  • The Amidine Head (

    
    ):  Highly deshielded, exchangeable protons.
    
  • The Methylene Linker (

    
    ):  The diagnostic "handle" for the molecule.
    
  • The Aromatic Core (

    
    ):  An ABCD spin system due to ortho-substitution.
    
Diagram 1: Structural Assignment Logic

G Molecule 2-(2-Bromophenyl) ethanimidamide HCl Amidine Amidine Group (-C(=NH)NH2) Molecule->Amidine Linker Methylene Linker (-CH2-) Molecule->Linker Aromatic Aromatic Ring (2-Bromo substituted) Molecule->Aromatic Signal_A δ 8.8 - 9.4 ppm Broad Singlet (3H/4H) Solvent Dependent Amidine->Signal_A Protonated Exchangeable Signal_B δ 3.8 - 4.1 ppm Singlet (2H) Deshielded by Amidine + Ph Linker->Signal_B Inductive Effect Signal_C δ 7.2 - 7.7 ppm Multiplet (4H) ABCD System Aromatic->Signal_C Ortho-substituent Anisotropy

Caption: Logical flow from chemical structure to predicted NMR signal domains.

Part 2: Comparative Solvent Analysis (Performance Guide)

The choice of solvent is the single most critical variable in analyzing amidine salts. Below is a comparison of the three standard alternatives.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended) Methanol-d4 (Alternative) Deuterium Oxide (D2O)
Amidine Protons (-NH) Visible. Appears as broad singlets (3H or 4H) at 8.5–9.5 ppm.Partial/Invisible. Rapid exchange causes extreme broadening or loss.Invisible. Complete H/D exchange occurs immediately.
Spectral Resolution High. Viscosity may broaden lines slightly, but salt solubility is excellent.Medium. Good solubility, but exchange broadening affects baseline.High. Very sharp aromatic lines, but structural information (NH) is lost.
Water Artifact Distinct peak at ~3.3 ppm.[1]Variable (~4.8 ppm).[2]HDO peak at ~4.79 ppm (overlaps with some signals).[2]
Use Case Full Characterization. Essential to prove the salt formation and integral ratio.LC-MS Prep. If NMR is secondary to mass spec.Purity Check. Only for checking aromatic impurities or counter-ion stoichiometry.
Expert Insight: The "Salt Effect" in DMSO

In DMSO-d6, the HCl salt protons often split into two distinct environments due to restricted rotation or tautomerization, appearing as two broad peaks (e.g., 2H and 2H) rather than one lump sum. Do not mistake this for an impurity.

Part 3: Regioisomer Differentiation (Alternatives Analysis)

A common synthesis error involves using the wrong bromophenylacetonitrile starting material. You must differentiate the 2-Bromo (Ortho) product from the 4-Bromo (Para) alternative.

Diagram 2: Diagnostic Decision Tree

DecisionTree Start Analyze Aromatic Region (7.0 - 8.0 ppm) Pattern Splitting Pattern? Start->Pattern Para Symmetric AA'BB' (Two distinct doublets) Pattern->Para 4-Bromo Isomer Ortho Complex ABCD (Multiplet/Overlapping) Pattern->Ortho 2-Bromo Isomer (Target) Shift Methylene (-CH2-) Shift Para->Shift Ortho->Shift Para_Shift ~3.6 - 3.7 ppm (Less Shielded) Shift->Para_Shift Confirm Impurity Ortho_Shift ~3.9 - 4.1 ppm (Deshielded by Br) Shift->Ortho_Shift Confirm Target

Caption: Workflow to distinguish the target 2-bromo compound from its 4-bromo isomer.

Detailed Comparison Data
  • 4-Bromo Isomer: The aromatic region shows two clear doublets (integrating 2H each) with a coupling constant

    
    . The symmetry is characteristic.
    
  • 2-Bromo Isomer (Target): The aromatic region is complex. The proton adjacent to the bromine (H-3) and the proton adjacent to the methylene group (H-6) are magnetically non-equivalent to the others.

    • Key Indicator: Look for a multiplet integrating to 1H shifted downfield (approx 7.6-7.7 ppm) corresponding to the proton ortho to the Bromine.

Part 4: Experimental Protocol

To ensure reproducibility and minimize artifacts, follow this self-validating protocol.

Sample Preparation (DMSO-d6)
  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Use an ampoule or a fresh bottle. Amidine salts are hygroscopic; "wet" DMSO will cause the amidine NH signal to merge with the water peak, ruining the integration.

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 or 32 (Amidine salts usually give strong signals).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The amidine protons have different relaxation times than the aromatics. A short D1 can lead to under-integration of the NH peaks.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH protons).

Processing & Integration
  • Phase Correction: Manual phasing is required for the broad amidine peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein) to flatten the region around 8–10 ppm.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

  • Integration:

    • Set the Methylene Singlet (approx 4.0 ppm) to 2.00 H .

    • Check Aromatic region: Should sum to 4.00 H .

    • Check Amidine region: Should sum to 3.00–4.00 H (depending on protonation state and water exchange).

Part 5: Troubleshooting & Artifacts

ObservationRoot CauseCorrective Action
Missing NH Peaks Wet DMSO or use of MeOD/D2O.Dry sample in vacuum desiccator; use fresh DMSO-d6 from ampoule.
Extra Peak at ~3.3 ppm Water.[1]Ignore if integration of target peaks is correct. If huge, it may obscure the methylene peak.
Methylene Peak is a Doublet Long-range coupling or chiral impurity?Unlikely for this molecule. If observed, check for alpha-substitution or restricted rotation (rare at RT).
Aromatic Region "Roof Effect" Strong coupling (low field magnet).This is normal for ABCD systems on 300 MHz instruments. Re-acquire on 600 MHz if peak separation is critical.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Ortho-substitution effects).
  • Reich, H. J. (2023). Proton NMR Data. University of Wisconsin-Madison Chemistry. [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2-(2-Bromophenyl)ethanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth technical analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(2-Bromophenyl)ethanimidamide hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, we present a comprehensive comparison of this robust HPLC method with alternative analytical techniques, supported by experimental data and a thorough validation protocol grounded in regulatory standards.

The Criticality of Purity in Drug Synthesis

2-(2-Bromophenyl)ethanimidamide hydrochloride serves as a crucial building block in the synthesis of numerous therapeutic molecules. The presence of impurities, even in trace amounts, can significantly impact the safety profile and therapeutic efficacy of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control measure but a critical component of the entire drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is a widely adopted and powerful technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

Designing a Robust HPLC Method: A Scientifically-Driven Approach

Predicted Physicochemical Properties of 2-(2-Bromophenyl)ethanimidamide hydrochloride:

PropertyPredicted ValuePrediction Tool(s)
pKa 9.5 ± 0.5ChemAxon, ACD/Labs Percepta
Aqueous Solubility (logS) -2.0 ± 0.5ChemAxon, ACD/Labs Percepta
UV λmax ~265 nmInferred from benzoyl chromophore

Disclaimer: These values are computationally predicted and should be experimentally verified for GMP applications.

Based on these predicted properties—a basic pKa suggesting good retention on a reversed-phase column at acidic pH, moderate aqueous solubility, and a UV chromophore—a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical choice.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: A gradient elution is proposed to ensure the separation of the main peak from any potential impurities with different polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH ensures the analyte is in its protonated, more retentive form.

    • Solvent B: Acetonitrile. A common organic modifier in reversed-phase chromatography.

  • Gradient Program:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. To ensure reproducible retention times.

  • Detection: UV at 265 nm. Based on the predicted UV absorption maximum.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Validation of the HPLC Method: A Mandate for Reliability

Method validation is a regulatory requirement that provides documented evidence that an analytical method is suitable for its intended purpose.[2][3] The proposed HPLC method must be rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_Validation HPLC Method Validation Protocol (ICH Q2(R1)) Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: A flowchart illustrating the key parameters for HPLC method validation as per ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for 2-(2-Bromophenyl)ethanimidamide hydrochloride should be pure and free from interference from excipients or degradation products.
Linearity Analyze a minimum of five concentrations across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.- Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine the concentration at which the signal-to-noise ratio is approximately 3:1.The analyte can be reliably detected.
Limit of Quantitation (LOQ) Determine the concentration at which the signal-to-noise ratio is approximately 10:1.The analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The method remains unaffected by small, deliberate variations in parameters. System suitability criteria are met.
System Suitability Inject a standard solution multiple times before and during the analysis.Tailing factor ≤ 2.0, theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a gold standard, other techniques offer unique advantages and can be considered for orthogonal purity confirmation. Here, we compare our validated HPLC method with Quantitative Nuclear Magnetic Resonance (qNMR) and Supercritical Fluid Chromatography (SFC).

Diagram: Comparison of Analytical Techniques

Analytical_Comparison HPLC HPLC + High Resolution + Established & Validated - Solvent Consumption - Potential for non-chromophoric impurities to be missed qNMR qNMR + Absolute Quantification (No Reference Standard for Impurities) + Structural Information - Lower Sensitivity than HPLC - Requires specialized equipment and expertise SFC SFC + Faster Analysis Times + Reduced Organic Solvent Usage - Less versatile for highly polar compounds - Higher initial instrument cost Purity_Analysis Purity Analysis of 2-(2-Bromophenyl)ethanimidamide HCl Purity_Analysis->HPLC Primary Method Purity_Analysis->qNMR Orthogonal Method (Absolute Purity) Purity_Analysis->SFC Alternative Chromatographic Method (Green Chemistry)

Caption: A diagram comparing HPLC with qNMR and SFC for the purity analysis of 2-(2-Bromophenyl)ethanimidamide hydrochloride.

Quantitative Comparison of Analytical Methods
FeatureHPLCQuantitative NMR (qNMR)Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a stationary and a mobile phase.[1]The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Utilizes a supercritical fluid as the mobile phase for separation based on analyte interaction with the stationary phase.
Primary Use Routine quality control, purity determination, and stability testing.Absolute purity determination without the need for impurity reference standards, and structural elucidation.Chiral separations and as a "green" alternative to normal and reversed-phase HPLC.
Sample Throughput ModerateLow to moderateHigh
Solvent Consumption High (organic solvents)LowLow (primarily CO2)
Sensitivity High (ng to pg level)Moderate (µg level)High (comparable to HPLC)
Regulatory Acceptance Widely acceptedGaining acceptance, particularly for reference standard characterization.Accepted, especially for chiral purity.
Experimental Data Comparison

The following table presents hypothetical but representative data from the analysis of a single batch of 2-(2-Bromophenyl)ethanimidamide hydrochloride using the three techniques.

ParameterHPLC ResultqNMR ResultSFC Result
Purity (%) 99.5% (by area normalization)99.2% (absolute purity)99.4% (by area normalization)
Major Impurity (%) 0.25% (at RRT 1.2)Not individually quantified without isolation0.28% (at RRT 1.3)
Analysis Time (min) 301510
Organic Solvent Usage (mL/sample) ~25~1~5

This data illustrates that while all three methods provide comparable purity values, qNMR offers the advantage of absolute quantification without the need for impurity standards. SFC demonstrates a significant reduction in analysis time and organic solvent consumption, positioning it as a more environmentally friendly and high-throughput alternative.

Conclusion: An Integrated Approach to Purity Assessment

For the routine quality control and purity determination of 2-(2-Bromophenyl)ethanimidamide hydrochloride, a validated reversed-phase HPLC method offers a robust, reliable, and highly sensitive solution. The method, developed based on the predicted physicochemical properties of the analyte and validated according to ICH guidelines, ensures the generation of accurate and reproducible data critical for regulatory submissions and product quality assurance.

However, for a comprehensive understanding of the impurity profile and for orthogonal confirmation of purity, techniques like qNMR and SFC provide significant advantages. qNMR's ability to provide absolute purity and structural information makes it an invaluable tool for reference standard characterization and in-depth impurity investigations. SFC's speed and reduced environmental impact make it an attractive alternative for high-throughput screening and for organizations committed to green chemistry principles.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, the stage of drug development, and the available resources. An integrated approach, leveraging the strengths of each technique, will provide the most comprehensive and reliable assessment of API purity, ensuring the development of safe and effective medicines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link][4][5]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link][6]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. 2006. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link][3]

  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing? [Link][1]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review. 2024. [Link]

  • ChemAxon. Calculators & Predictors. [Link][7]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link][2]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • HunterLab. UV Spectrophotometry as a Pharmaceutical Testing Solution. 2023. [Link][8]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(2-Bromophenyl)ethanimidamide HCl

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For halogenated organic compounds such as 2-(2-Bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For halogenated organic compounds such as 2-(2-Bromophenyl)ethanimidamide HCl, a molecule with the chemical formula C8H9BrN2·HCl, accurate elemental analysis is not merely a procedural step but a critical determinant of quality.[1][2] This guide provides an in-depth comparison of established analytical methodologies, offering the technical insights and experimental rigor required by researchers, scientists, and drug development professionals.

The elemental composition of 2-(2-Bromophenyl)ethanimidamide HCl is theoretically calculated to be approximately 38.51% Carbon, 4.04% Hydrogen, 31.99% Bromine, 11.22% Nitrogen, and 14.21% Chlorine. Verifying these percentages with high accuracy is paramount for confirming the identity, purity, and stoichiometry of the compound. This guide will navigate the complexities of selecting and validating an appropriate analytical technique.

Methodological Crossroads: Combustion Analysis vs. Inductively Coupled Plasma (ICP) Techniques

The determination of elemental composition in halogenated compounds has traditionally been approached through two primary avenues: Combustion Analysis and Inductively Coupled Plasma (ICP) based methods.[3][4] Each presents a unique set of advantages and challenges that must be carefully weighed against the specific requirements of the analysis.

The Enduring Standard: Combustion Analysis

Combustion analysis, a technique with a long and trusted history, remains a robust and widely used method for the determination of carbon, hydrogen, nitrogen, and sulfur (CHNS).[5][6] The underlying principle is the complete combustion of the organic sample in a high-oxygen environment, which converts the constituent elements into simple gaseous compounds (CO2, H2O, N2, SO2). These gases are then separated and quantified, typically using gas chromatography with a thermal conductivity detector.[6]

For halogen determination, the combustion process is modified. The sample is combusted in an oxygen-filled flask, and the resulting hydrogen halides are absorbed into a solution.[4][7] The concentration of the halide ions can then be determined by various techniques, including ion chromatography or potentiometric titration.[4][7][8][9]

Causality in Experimental Choices: The choice of absorption solution and subsequent analytical technique is critical. An alkaline solution is often used to efficiently trap the acidic hydrogen halides. Subsequent titration with a standardized silver nitrate solution, for instance, provides a direct measure of the halide content.[4] The self-validating nature of this protocol lies in the use of certified reference materials (CRMs) with known halogen content to calibrate and verify the accuracy of the entire process, from combustion to final measurement.

The Power of Plasma: Inductively Coupled Plasma (ICP) Techniques

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) have emerged as powerful tools for elemental analysis, including the challenging determination of halogens.[3][10][11][12] These techniques involve introducing the sample into a high-temperature argon plasma, which atomizes and ionizes the constituent elements.

In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element.[3] ICP-MS, on the other hand, separates the ions based on their mass-to-charge ratio, offering exceptional sensitivity and the ability to perform isotopic analysis.[10][11]

Expertise-Driven Insights: While traditionally challenging for halogens due to their high ionization potentials, recent advancements in ICP instrumentation have significantly improved their detection capabilities.[3][11] For instance, the use of a collision/reaction cell in ICP-MS can mitigate polyatomic interferences that would otherwise obscure the halogen signals.[11] The trustworthiness of ICP methods is established through rigorous validation, including the analysis of CRMs and spike recovery experiments to assess accuracy and matrix effects.[13]

Comparative Analysis: Selecting the Optimal Method

The choice between Combustion Analysis and ICP techniques for 2-(2-Bromophenyl)ethanimidamide HCl hinges on several factors, including the desired level of sensitivity, sample throughput, and the availability of instrumentation.

FeatureCombustion AnalysisICP-OES/ICP-MS
Analytes C, H, N, S, HalogensWide range of elements, including halogens[3]
Sensitivity Generally in the percentage (%) rangeppm to ppb levels and lower[10]
Sample Throughput ModerateHigh
Instrumentation Cost LowerHigher
Sample Preparation Direct analysis of solid samplesRequires sample digestion/dissolution[12]
Interferences Incomplete combustion, absorption inefficienciesSpectral and polyatomic interferences[11][12]

For the routine verification of the bulk elemental composition of 2-(2-Bromophenyl)ethanimidamide HCl, Combustion Analysis often provides the most direct and cost-effective solution. Its ability to directly analyze the solid material simplifies sample preparation and provides the necessary accuracy for confirming the empirical formula.

However, for trace elemental impurity analysis or when higher sensitivity is required, ICP-MS would be the method of choice.[13] Its superior detection limits are essential for meeting the stringent regulatory requirements for elemental impurities in pharmaceutical products, as outlined in guidelines such as ICH Q3D.[14]

Experimental Protocol: Elemental Analysis by Combustion

This section details a step-by-step methodology for the determination of Bromine and Chlorine in 2-(2-Bromophenyl)ethanimidamide HCl using oxygen flask combustion followed by ion chromatography. This protocol is designed to be a self-validating system, incorporating the use of certified reference materials for quality control.

Workflow for Halogen Determination

G cluster_prep Sample & CRM Preparation cluster_combustion Combustion cluster_analysis Analysis start Weigh Sample/CRM wrap Wrap in Ashless Filter Paper start->wrap flask Place in Oxygen-Filled Flask wrap->flask ignite Ignite Sample flask->ignite absorb Absorb Gases in Solution ignite->absorb ic Inject into Ion Chromatograph absorb->ic quant Quantify Halide Concentrations ic->quant

Caption: Workflow for Halogen Analysis via Oxygen Flask Combustion and Ion Chromatography.

Step-by-Step Methodology
  • Sample and CRM Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(2-Bromophenyl)ethanimidamide HCl.

    • Separately, weigh a similar amount of a suitable certified reference material (e.g., a halogenated organic compound with certified Bromine and Chlorine content).[15][16][17][18][19]

    • Fold each weighed sample into a piece of ashless filter paper.

  • Oxygen Flask Combustion:

    • Add an appropriate absorption solution (e.g., a dilute sodium hydroxide solution) to a heavy-walled combustion flask.

    • Purge the flask with oxygen.

    • Secure the filter paper containing the sample in the flask's stopper, which is fitted with a platinum sample carrier.

    • Ignite the filter paper and immediately seal the flask. The sample will combust in the oxygen-rich environment.[4]

    • Allow the flask to cool and the combustion products to be fully absorbed into the solution.

  • Ion Chromatography Analysis:

    • Dilute the absorption solution to a suitable volume with deionized water.

    • Inject an aliquot of the prepared sample and CRM solutions into an ion chromatograph equipped with a conductivity detector.[9][20]

    • The chromatograph will separate the bromide and chloride ions.

    • Quantify the concentrations of bromide and chloride in the sample by comparing the peak areas to those obtained from the CRM and a series of calibration standards.

Trustworthiness through Validation: The validity of this method is underpinned by adherence to principles outlined in ICH Q2(R1) guidelines on the validation of analytical procedures.[21][22][23] The accuracy is demonstrated by the recovery of the certified values for the CRM, while precision is assessed through repeated measurements of the sample.

Logical Relationship of Elemental Analysis Standards

G cluster_primary Primary Standards cluster_secondary Secondary Standards cluster_working Working Standards cluster_sample Sample Analysis NIST NIST/Primary Standards CRM Certified Reference Materials (CRMs) NIST->CRM Traceability WS In-house Working Standards CRM->WS Calibration Sample 2-(2-Bromophenyl)ethanimidamide HCl WS->Sample Quantification

Caption: Traceability of Elemental Analysis Standards.

Conclusion

The selection of an appropriate elemental analysis standard for 2-(2-Bromophenyl)ethanimidamide HCl is a critical decision in the pharmaceutical development process. While both Combustion Analysis and ICP-based methods offer reliable results, a thorough understanding of their respective principles, strengths, and limitations is essential for making an informed choice. For routine confirmation of elemental composition, the well-established and cost-effective method of Combustion Analysis is highly suitable. The experimental protocol outlined in this guide, when executed with meticulous attention to detail and validated against certified reference materials, provides a robust and trustworthy system for ensuring the quality and integrity of this important pharmaceutical compound.

References

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  • PubMed. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]

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  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Element analysis.
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  • PubChem. 2-(2-Bromophenyl)propan-2-amine hydrochloride. [Link]

  • Hanna Instruments. Free and Total Chlorine CAL Check Standards for HI97701. [Link]

  • ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • American Laboratory. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

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  • iTeh Standards. ASTM D4755-95(2004) - Standard Test Method for Free Halogens in Halogenated Organic Solvents and. [Link]

  • PubChem. 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride. [Link]

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